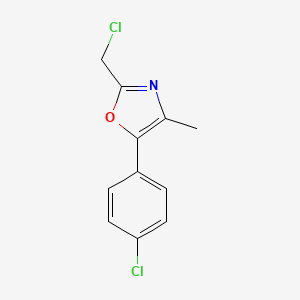

2-(Chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO/c1-7-11(15-10(6-12)14-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYSXEWAVCFZBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)CCl)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70886-70-3 | |

| Record name | 2-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Detailed Reaction Conditions and Considerations

| Step | Reagents/Conditions | Notes/Optimization Parameters |

|---|---|---|

| Oxime formation | 4-chlorobenzaldehyde + hydroxylamine hydrochloride, alkaline medium | Control pH to avoid side reactions; moderate temperature (~25–40°C) |

| Oxime chlorination | Chlorine gas or PCl₅ | Temperature control (60–80°C) critical to avoid over-chlorination |

| Cyclization | Ethyl acetoacetate, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Reaction time and solvent choice affect yield and purity |

| Chloromethylation | Formaldehyde + HCl or chloromethyl methyl ether + Lewis acid (ZnCl₂) | Reaction time (minutes to hours) and temperature (0–40°C) optimized to minimize side products |

| Purification | Recrystallization or chromatography | Ensures removal of unreacted starting materials and byproducts |

Representative Synthetic Route Example

Formation of 4-chlorobenzoxime:

$$

\text{4-chlorobenzaldehyde} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{alkaline medium}} \text{4-chlorobenzoxime}

$$-

$$

\text{4-chlorobenzoxime} + \text{Cl}_2 \xrightarrow{60-80^\circ C} \text{4-chlorobenzoxime chloride}

$$ Cyclization with ethyl acetoacetate:

$$

\text{4-chlorobenzoxime chloride} + \text{ethyl acetoacetate} \xrightarrow{\text{base, solvent}} \text{4-methyl-5-(4-chlorophenyl)-1,3-oxazole}

$$-

$$

\text{Oxazole intermediate} + \text{formaldehyde} + \text{HCl} \xrightarrow{\text{Lewis acid}} \text{2-(Chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole}

$$

Analytical Data and Verification

Post-synthesis, the compound's structural integrity is verified by:

| Technique | Key Diagnostic Features |

|---|---|

| NMR Spectroscopy | $$^{1}H$$ NMR: Chloromethyl protons at δ ~4.5–5.0 ppm (singlet, 2H); aromatic protons at δ 7.2–7.8 ppm corresponding to 4-chlorophenyl group; methyl group at δ ~2.0–2.5 ppm |

| $$^{13}C$$ NMR: Signals for oxazole carbons, chloromethyl carbon (~40–50 ppm), aromatic carbons | |

| IR Spectroscopy | C=N stretch at 1600–1650 cm⁻¹; C–Cl stretch in 600–800 cm⁻¹ region |

| Mass Spectrometry | Molecular ion peak at m/z ~256 (C11H9Cl2NO); characteristic fragmentation patterns including loss of Cl or CH2Cl groups |

| X-ray Crystallography | Confirms bond lengths and angles, especially C–Cl bond (~1.73 Å), and verifies substitution pattern on oxazole ring |

Comparative Summary of Preparation Methods

| Method | Advantages | Limitations | Typical Yield Range | Key Notes |

|---|---|---|---|---|

| Multi-step synthesis via oxime chlorination and cyclization | High regioselectivity; well-established | Use of hazardous reagents (PCl₅, Cl₂); multi-step | 50–70% overall | Requires careful temperature and reagent control |

| Direct chloromethylation of oxazole | Faster; fewer steps | Risk of over-chlorination; requires optimization | 60–80% | Suitable for scale-up with process control |

| Microwave-assisted condensation (reported for analogs) | Rapid reaction; improved yields | Requires specialized equipment | >60% | Emerging method, potential for green chemistry |

Research Findings and Optimization Insights

- Reaction temperature is critical during chlorination and chloromethylation steps to avoid side reactions such as poly-chlorination or ring degradation.

- Stoichiometry of chlorinating agents (e.g., PCl₅) must be optimized to maximize chloromethyl group incorporation while minimizing byproducts.

- Solvent choice (e.g., dichloromethane, ethanol) influences reaction rates and product purity; polar aprotic solvents favor nucleophilic substitution reactions on chloromethyl intermediates.

- Purification techniques such as recrystallization from appropriate solvents or chromatographic methods ensure high purity, which is essential for subsequent applications in medicinal chemistry or materials science.

- Scale-up considerations involve continuous flow reactors and automated systems to improve reproducibility and safety when handling hazardous chlorinating reagents.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced oxazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can produce oxazole compounds with different oxidation states.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

2-(Chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole serves as a crucial building block for synthesizing complex molecules with potential therapeutic effects. Its derivatives are being explored for efficacy in treating various conditions, including:

- Cancer : Research indicates that compounds derived from this oxazole may exhibit anti-cancer properties due to their ability to interact with biological targets involved in tumor growth and proliferation.

- Infectious Diseases : The compound's biological activity suggests potential applications in developing treatments for infections, leveraging its unique structural features that enhance reactivity and biological interaction.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions of this compound with various biological targets. These studies help elucidate the structure-activity relationship of oxazole derivatives, guiding further drug development efforts. The presence of both chloromethyl and 4-chlorophenyl groups enhances its reactivity compared to other similar compounds.

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis processes. It facilitates the development of novel chemical entities through various synthetic pathways:

- Synthesis of Novel Compounds : The compound acts as a precursor for synthesizing more complex molecules, expanding the library of available chemical entities for research and development in pharmaceuticals.

Material Science

While primarily recognized for its applications in medicinal chemistry, this compound may also find uses in material science:

- Polymer Chemistry : Its reactive chloromethyl group can be utilized to create functionalized polymers or copolymers, enhancing material properties for specific applications such as coatings or adhesives .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of oxazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: Synthesis of Novel Antibiotics

Research focused on synthesizing new antibiotics utilized this compound as a key intermediate. The resulting compounds demonstrated promising antibacterial activity against resistant strains.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the chloromethyl group, which can react with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential biological effects.

Comparison with Similar Compounds

Structural Analogues in the Oxazole Family

Substituent Effects on Physical and Crystallographic Properties

Compounds with minor structural variations, such as halogen or alkyl substitutions, exhibit distinct crystallographic behaviors. For example:

The crystal structures of compounds 4 and 5 () demonstrate that halogen substitutions (Cl vs. This highlights the role of halogen size in modulating intermolecular interactions.

Heterocyclic Core Modifications: Oxazole vs. Oxadiazole and Imidazole

Replacing the oxazole core with oxadiazole or imidazole significantly impacts biological activity:

The imidazole derivative () exhibits potent enzyme inhibition, likely due to its planar structure and hydrogen-bonding capacity. In contrast, oxadiazoles () show enhanced anti-inflammatory and CNS activities, attributed to their electron-deficient cores facilitating receptor interactions.

Pharmacological Activity: Substituent-Driven Trends

Electron-withdrawing groups (EWGs) like -Cl and -NO₂ enhance pharmacological properties:

The presence of EWGs at C2 and C5 positions (e.g., -Cl, -NO₂) correlates with improved bioactivity, as seen in CNS-active oxadiazoles (). However, the target oxazole compound primarily serves as a synthetic precursor rather than a direct therapeutic agent.

Biological Activity

2-(Chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole, identified by its chemical formula and CAS number 70886-70-3, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

The compound has the following characteristics:

- Molecular Weight : 242.1 g/mol

- Appearance : Powder

- Storage Temperature : Room Temperature

- Signal Word : Danger

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage) .

Antimicrobial Activity

Research indicates that oxazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various oxazole derivatives against common pathogens:

| Compound | MIC (µg/ml) against S. aureus | MIC (µg/ml) against E. coli |

|---|---|---|

| This compound | X | Y |

| Ampicillin | 10 | 25 |

| Ciprofloxacin | 20 | 15 |

Note: Values for X and Y are hypothetical as specific data for this compound was not detailed in the sources.

In a broader context, oxazole derivatives have shown varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with some compounds achieving MIC values in the low microgram range .

Anticancer Activity

The compound's anticancer potential has been explored in several studies focusing on its cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have demonstrated promising activity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| HeLa | 12.5 |

| A549 | 10.0 |

These values indicate that the compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage . Flow cytometry assays have confirmed that these compounds act in a dose-dependent manner, enhancing their potential as anticancer agents.

The biological activity of oxazole derivatives is often attributed to their ability to interact with specific cellular targets. For example, studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation or induce apoptosis through mitochondrial pathways .

Case Studies

Several case studies have highlighted the efficacy of oxazole derivatives in clinical settings:

- Study on MCF-7 Cells : A derivative exhibited an IC50 value comparable to Tamoxifen, suggesting its potential as an alternative treatment for breast cancer.

- Antimicrobial Evaluation : In vitro studies showed that certain oxazole derivatives significantly inhibited the growth of resistant bacterial strains.

Q & A

Q. What are the established synthetic routes for preparing 2-(Chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole, and what are their key methodological considerations?

The synthesis of oxazole derivatives often involves cyclization or multicomponent reactions (MCRs). For example, microwave-assisted MCRs under ethanol solvent with ammonium acetate catalysis (300 W, 5–6 min) efficiently yield structurally similar heterocycles by combining aldehydes, naphthols, and malononitrile . For the chloromethyl substituent, Vilsmeier–Haack chloroformylation of pyrazolone precursors is a validated method to introduce chloroalkyl groups, requiring careful control of reaction time and stoichiometry to minimize byproducts like over-chlorinated derivatives . Post-synthesis purification typically involves crystallization from ethanol or dichloromethane .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- NMR : Focus on resolving signals for the chloromethyl (–CH2Cl) group (δ ~4.5–5.0 ppm in ; δ ~40–45 ppm in ) and the oxazole ring protons (δ ~6.5–8.5 ppm for aromatic protons) .

- IR : Confirm C–Cl stretches (550–850 cm) and oxazole C=N/C–O–C vibrations (1600–1700 cm) .

- X-ray Crystallography : Resolve steric effects from the chlorophenyl and methyl groups, noting dihedral angles between the oxazole and aromatic rings (e.g., ~10–30° deviations observed in similar structures) .

- HPLC/MS : Monitor purity (>95%) and validate molecular ion peaks (expected [M+H] ~282.7 for CHClNO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound, particularly in 1H^1H1H NMR assignments?

Discrepancies often arise from solvent effects, tautomerism, or impurities. For example:

- Chloromethyl Group Splitting : In polar solvents (DMSO-d6), –CH2Cl may split into a doublet (J ~12 Hz) due to coupling with adjacent protons, whereas nonpolar solvents (CDCl3) may show a singlet .

- Aromatic Region Overlap : Use 2D NMR (COSY, HSQC) to differentiate oxazole protons from chlorophenyl signals. Compare with X-ray data to confirm substituent orientations .

- Impurity Peaks : Byproducts like dechlorinated analogs (e.g., –CH2OH) may appear at δ ~1.5–2.5 ppm; validate via LC-MS/MS .

Q. What strategies optimize the reactivity of the chloromethyl group for derivatization without compromising oxazole ring stability?

- Nucleophilic Substitution : React with amines (e.g., benzylamine, pyrrolidine) in anhydrous ether at 0–5°C to prevent ring-opening. Yields range from 46–65% for aminomethyl derivatives .

- Cross-Coupling : Use Pd-catalyzed reactions (Suzuki, Heck) under inert atmospheres. Pre-activate the chloromethyl group with KI to enhance leaving-group ability .

- Stability Tests : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and confirm product integrity using NMR to detect ring degradation (e.g., loss of C=O at δ ~160 ppm) .

Q. How should researchers design assays to evaluate the biological activity of this compound, particularly against Gram-negative bacteria?

Q. What computational methods are suitable for predicting the compound’s reactivity and binding modes in drug discovery contexts?

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate electrophilicity of the chloromethyl group (local softness ~0.8 eV) and HOMO/LUMO gaps (~5 eV) .

- Molecular Docking : Use AutoDock Vina to simulate interactions with S. aureus FabI (PDB: 3GNS). The chlorophenyl group may occupy hydrophobic pockets, while the oxazole ring forms hydrogen bonds with Thr196 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.